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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

the Palladium-Yttrium (Pd-Y) system. The information compiled herein is intended to serve as a

valuable resource for researchers and scientists engaged in materials science, as well as for

professionals in drug development where palladium alloys may find applications in catalysis

and hydrogen storage. This document summarizes key thermodynamic data, details the

experimental methodologies used for their determination, and provides visual representations

of experimental workflows.

Thermodynamic Data of the Palladium-Yttrium
System
The Palladium-Yttrium system is characterized by the formation of several stable intermetallic

compounds with strongly exothermic enthalpies of formation, indicating a significant affinity

between the two elements. The thermodynamic properties of these alloys have been

investigated using various experimental techniques, including calorimetry and electromotive

force (EMF) measurements. The collected data are crucial for understanding the phase stability

and predicting the behavior of these materials at different temperatures.

Enthalpy of Formation
The enthalpy of formation (ΔHf°) is a key measure of the stability of the intermetallic

compounds. The values for several Pd-Y alloys have been determined experimentally by high-
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temperature direct synthesis calorimetry.

Compound
Enthalpy of Formation (ΔHf°) (kJ/mol of
atoms)

PdY -94.9 ± 3.8[1]

Pd₄Y₃ -92.8 ± 3.7[1]

Pd₃Y -79.0 ± 6.5[1]

Gibbs Free Energy and Entropy of Formation
The Gibbs free energy of formation (ΔGf°) and entropy of formation (ΔSf°) provide a more

complete picture of the thermodynamic stability of the Pd-Y compounds at various

temperatures. These properties have been determined for seven Pd-Y intermetallic compounds

using electromotive force (EMF) measurements with a CaF₂ solid electrolyte in the temperature

range of 973 to 1073 K[2]. While the specific values for all seven compounds are not fully

tabulated in the available literature, the extreme negative deviations from ideal mixing behavior,

with partial molar excess Gibbs energies reaching up to -320 kJ/mol for Yttrium, highlight the

exceptional thermodynamic stability of these alloys[2]. This high stability is attributed to the

transfer of valence electrons to the electron gas of the alloy[2].

Crystal Structure of Palladium-Yttrium Intermetallic
Compounds
The Pd-Y system features several intermetallic compounds with distinct crystal structures.

Understanding these structures is essential for interpreting their physical and chemical

properties.
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Compound Crystal System Space Group Prototype

Pd₃Y Cubic Pm-3m AuCu₃

Pd₄Y₃ Rhombohedral R-3

PdY Orthorhombic

Pd₂Y₃ Rhombohedral R-3

PdY₃ Orthorhombic Pnma Fe₃C

Experimental Protocols
The determination of the thermodynamic properties of the Pd-Y system relies on precise and

sophisticated experimental techniques. The following sections detail the methodologies for the

key experiments cited.

Electromotive Force (EMF) Measurement
The EMF measurement technique is a powerful tool for determining the Gibbs free energy,

entropy, and enthalpy of formation of alloys. For the Pd-Y system, a solid-state electrochemical

cell using a Calcium Fluoride (CaF₂) single crystal as the solid electrolyte is employed.

Experimental Setup and Procedure:

Electrochemical Cell Assembly:

The electrochemical cell is constructed as follows: Y, YF₃ | CaF₂ (single crystal) | YF₃, Pd-

Y (alloy)

The reference electrode consists of a mixture of pure Yttrium and Yttrium Fluoride (YF₃).

The working electrode is a two-phase mixture of a Pd-Y alloy and YF₃.

The CaF₂ single crystal acts as a solid electrolyte, allowing for the transport of F⁻ ions at

high temperatures.
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The entire cell is placed in a high-temperature furnace with a controlled inert atmosphere

(e.g., purified argon) to prevent oxidation.

Measurement:

The temperature of the furnace is precisely controlled and varied within the desired range

(e.g., 973 to 1073 K)[2].

The electromotive force (voltage) between the reference and working electrodes is

measured at various stable temperatures using a high-impedance voltmeter.

Sufficient time is allowed at each temperature to ensure that thermodynamic equilibrium is

reached.

Data Analysis:

The Gibbs free energy of formation of YF₃ is used to calculate the activity of Yttrium in the

alloy from the measured EMF values using the Nernst equation.

The partial molar Gibbs free energy of Yttrium is then determined.

By measuring the EMF as a function of temperature, the partial molar entropy and

enthalpy of Yttrium can be calculated from the temperature dependence of the Gibbs free

energy.

The integral thermodynamic properties (Gibbs free energy, enthalpy, and entropy of

formation) of the Pd-Y compounds are then calculated using the Gibbs-Duhem equation.
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Workflow for EMF Measurement of Pd-Y Alloys

Sample Preparation

Cell Assembly

Measurement

Data Analysis

Prepare Y, YF3 Reference Electrode

Assemble Electrochemical Cell
(Y, YF3 | CaF2 | YF3, Pd-Y)

Prepare Pd-Y Alloy, YF3 Working Electrode

Place Cell in Furnace
(Inert Atmosphere)

Heat to Measurement Temperature
(e.g., 973-1073 K)

Allow for Thermal Equilibrium

Measure EMF (Voltage)

Calculate Y Activity (Nernst Eq.)

EMF vs. T data

Determine Partial Molar Gibbs Energy of Y

Determine Partial Molar Entropy & Enthalpy of Y
(from dG/dT)

Calculate Integral Thermodynamic Properties
(Gibbs-Duhem Eq.)
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Workflow for EMF Measurement of Pd-Y Alloys
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High-Temperature Direct Synthesis Calorimetry
Direct synthesis calorimetry is a method used to measure the enthalpy of formation of a

compound directly from the heat released or absorbed during its formation from the constituent

elements.

Experimental Protocol:

Sample Preparation:

High-purity palladium and yttrium powders are precisely weighed in the desired

stoichiometric ratio.

The powders are thoroughly mixed and pressed into a compact pellet.

Calorimeter Setup:

A high-temperature calorimeter (e.g., a Setaram MHTC 96 Line evo drop calorimeter) is

heated to a constant temperature, typically above the melting point of one or both

constituents (e.g., 1473 ± 2 K)[1].

The calorimeter is continuously purged with an inert gas to prevent oxidation.

Measurement:

The pellet of the mixed powders is dropped from room temperature into the hot reaction

chamber of the calorimeter.

The heat generated by the exothermic formation of the Pd-Y intermetallic compound is

measured by the calorimeter's sensors.

The total heat effect measured is the sum of the heat required to raise the temperature of

the sample from room temperature to the calorimeter temperature and the heat of the

formation reaction at the calorimeter temperature.

Data Analysis:
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The heat content of the unreacted elements from room temperature to the calorimeter

temperature is measured in separate experiments.

The enthalpy of formation at the calorimeter temperature is calculated by subtracting the

heat content of the elements from the total measured heat effect.

The standard enthalpy of formation at 298 K is then calculated using Kirchhoff's law, which

requires heat capacity data for the elements and the intermetallic compound.
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Workflow for Direct Synthesis Calorimetry of Pd-Y Alloys

Sample Preparation

Calorimeter Setup

Measurement

Data Analysis

Weigh High-Purity Pd and Y Powders

Mix Powders and Press into Pellet

Drop Sample Pellet into Calorimeter

Heat Calorimeter to Constant High Temperature
(e.g., 1473 K) Purge with Inert Gas

Measure Total Heat Effect of Reaction

Calculate Enthalpy of Formation at T_calorimeter

Total heat effect

Measure Heat Content of Pure Elements

Heat content of elements

Calculate Standard Enthalpy of Formation at 298 K
(Kirchhoff's Law)
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Workflow for Knudsen Effusion Mass Spectrometry (KEMS)

Sample Preparation

System Setup

Measurement

Data Analysis

Load Pd-Y Alloy into Knudsen Cell

Evacuate System to High Vacuum

Heat Knudsen Cell to Measurement Temperature

Vapor Effusion through Orifice

Ionization of Vapor Species

Mass Spectrometric Detection of Ions

Calculate Partial Pressures from Ion Intensities

Ion intensity data

Determine Thermodynamic Activities Calculate Enthalpy of Vaporization
(Clausius-Clapeyron Eq.)

Derive other Thermodynamic Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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